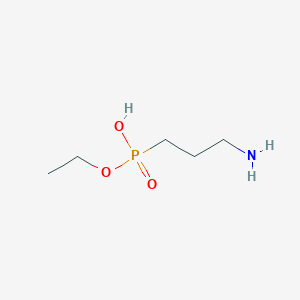
(3-Aminopropyl)(ethoxy)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)(ethoxy)phosphinic acid is a chemical compound with the molecular formula C5H15NO3P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminopropyl group and an ethoxy group attached to a phosphinic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid typically involves the reaction of 3-aminopropylamine with ethylphosphinic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopropyl)(ethoxy)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aminopropyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different fields .
Applications De Recherche Scientifique
(3-Aminopropyl)(ethoxy)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of (3-Aminopropyl)(ethoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been shown to interact with GABA B receptors, modulating neurotransmitter release and affecting neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropylphosphinic acid: Similar in structure but lacks the ethoxy group.
3-Aminopropyltriethoxysilane: Contains a silane group instead of a phosphinic acid moiety.
3-Aminopropyl(methyl)phosphinic acid: Contains a methyl group instead of an ethoxy group.
Uniqueness
(3-Aminopropyl)(ethoxy)phosphinic acid is unique due to the presence of both aminopropyl and ethoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C5H14NO3P |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
3-aminopropyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C5H14NO3P/c1-2-9-10(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) |
Clé InChI |
AWMKFGUCJMGOTF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



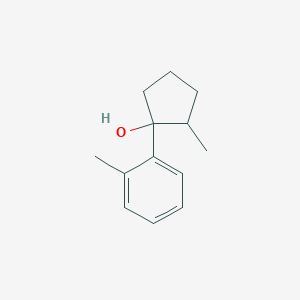
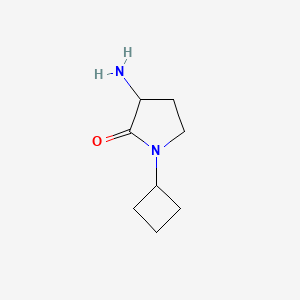
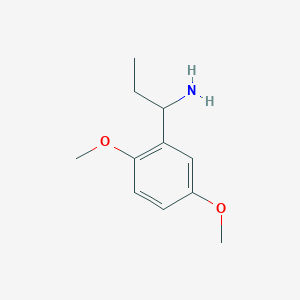
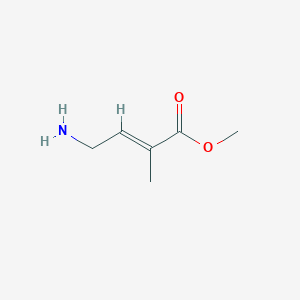
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

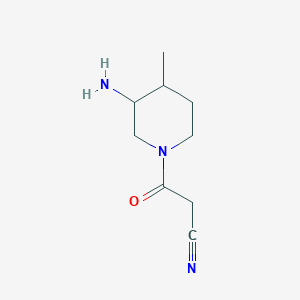
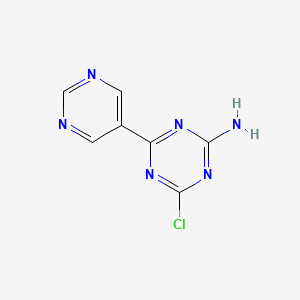
![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

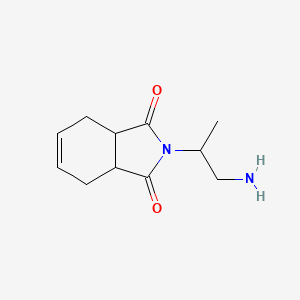
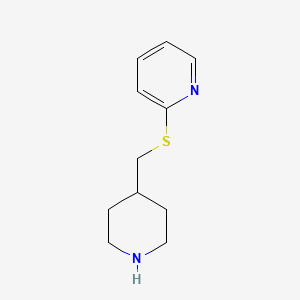
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)
